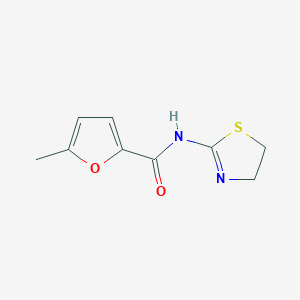
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1969 and has been widely used in the treatment of various inflammatory conditions such as arthritis, gout, and osteoarthritis. However, in recent years, Diflunisal has gained attention for its potential use in scientific research due to its unique chemical properties.
作用機序
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide works by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. This compound also has the ability to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and tissue damage.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other COX inhibitors. This compound also has a long half-life, which allows for sustained inhibition of COX enzymes. However, this compound has limitations in lab experiments as well. It has been shown to have off-target effects on other enzymes, such as lipoxygenase and cytochrome P450 enzymes. This can lead to unwanted side effects and potential interference with other experimental results.
将来の方向性
There are several potential future directions for N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide research. One area of interest is its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and enhance the effects of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce the accumulation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been widely used in the treatment of various inflammatory conditions. However, its unique chemical properties have also made it a promising candidate for scientific research. This compound has been shown to inhibit COX enzymes, reduce inflammation and pain, and have various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several potential future directions for this compound research, including its use in cancer treatment and neurodegenerative diseases.
合成法
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form 2,4-difluorobenzoyl chloride. This is then reacted with 3-methyl-2-nitrobenzoic acid to form this compound.
科学的研究の応用
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide has been used in various scientific research studies due to its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce inflammation and pain.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-3-2-4-10(13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUDSKQJHUZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)
![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)

